molecular formula C22H25FN4O3 B388803 N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B388803
M. Wt: 412.5g/mol
InChI Key: TYIQUTOIJRVBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylbenzoyl piperazine moiety, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with 4-fluorophenyl and 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-chlorophenyl)-N~2~-{2-[4-(3-methylbenzoyl)piperazino]ethyl}ethanediamide
  • N~1~-(4-bromophenyl)-N~2~-{2-[4-(3-methylbenzoyl)piperazino]ethyl}ethanediamide

Uniqueness

N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(3-methylbenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H25FN4O3/c1-16-3-2-4-17(15-16)22(30)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-19-7-5-18(23)6-8-19/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

TYIQUTOIJRVBBW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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